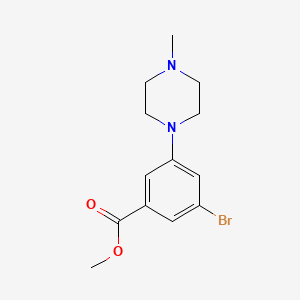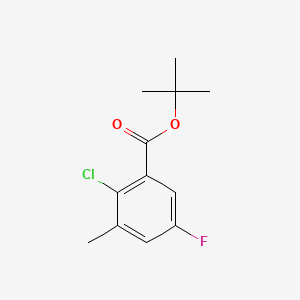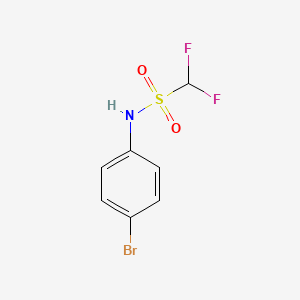
Lenalidomide-PEG5-propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-PEG5-propargyl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of a polyethylene glycol (PEG) linker and a propargyl group enhances its solubility and allows for further functionalization, making it a valuable compound in drug development and biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG5-propargyl typically involves the following steps:
Bromination: The bromination of glutarimide in the presence of acetic acid and bromine to yield 3-bromopiperidine-2,6-dione.
Hydrogenation: The hydrogenation of the intermediate compound to obtain lenalidomide.
PEGylation: The attachment of a polyethylene glycol (PEG) linker to lenalidomide.
Propargylation: The final step involves the addition of a propargyl group to the PEGylated lenalidomide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide-PEG5-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the lenalidomide core.
Substitution: Nucleophilic substitution reactions are common, especially involving the propargyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the propargyl moiety .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-PEG5-propargyl has a wide range of applications in scientific research:
Wirkmechanismus
Lenalidomide-PEG5-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: It alters cytokine production, enhances T cell co-stimulation, and increases natural killer (NK) cell-mediated cytotoxicity.
Protein Degradation: The compound binds to cereblon, a substrate adaptor of the cullin ring E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.
Anti-angiogenesis: It inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: An earlier immunomodulatory drug with similar mechanisms but higher toxicity.
Pomalidomide: A more potent analog with improved efficacy and safety profile.
Lenalidomide-5’-CO-PEG5-propargyl: A closely related compound with slight structural modifications.
Uniqueness
Lenalidomide-PEG5-propargyl stands out due to its enhanced solubility and functionalization potential, making it a versatile tool in drug development and biochemical research .
Eigenschaften
Molekularformel |
C26H35N3O8 |
|---|---|
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
3-[3-oxo-7-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C26H35N3O8/c1-2-9-33-11-13-35-15-17-37-18-16-36-14-12-34-10-8-27-22-5-3-4-20-21(22)19-29(26(20)32)23-6-7-24(30)28-25(23)31/h1,3-5,23,27H,6-19H2,(H,28,30,31) |
InChI-Schlüssel |
IAJLVAGUTLNQOB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOCCOCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)

![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)



![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)



![(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)
